4-Cyano-2,6-difluorobenzenesulfonamide
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Overview
Description
4-Cyano-2,6-difluorobenzenesulfonamide is an organic compound with the molecular formula C7H4F2N2O2S and a molecular weight of 218.18 g/mol . This compound belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring . The presence of cyano and fluorine substituents on the benzene ring imparts unique chemical properties to this compound.
Preparation Methods
The synthesis of 4-Cyano-2,6-difluorobenzenesulfonamide typically involves the reaction of 2,6-difluorobenzenesulfonyl chloride with a cyanating agent under controlled conditions . One common method includes the use of 29% ammonium hydroxide as a reagent . The reaction is carried out in a suitable solvent, such as anhydrous methanol, and the product is purified through crystallization or other separation techniques .
Chemical Reactions Analysis
4-Cyano-2,6-difluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyano-2,6-difluorobenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyano-2,6-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it binds to the active site of carbonic anhydrase II, inhibiting its activity . This interaction is facilitated by the sulfonamide group, which forms strong hydrogen bonds with the enzyme’s active site residues .
Comparison with Similar Compounds
4-Cyano-2,6-difluorobenzenesulfonamide can be compared with other benzenesulfonamides, such as 2,6-difluorobenzenesulfonamide and 4-cyano-2-fluorobenzenesulfonamide . The presence of both cyano and fluorine groups in this compound makes it unique, as it combines the electronic effects of these substituents, leading to distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C7H4F2N2O2S |
---|---|
Molecular Weight |
218.18 g/mol |
IUPAC Name |
4-cyano-2,6-difluorobenzenesulfonamide |
InChI |
InChI=1S/C7H4F2N2O2S/c8-5-1-4(3-10)2-6(9)7(5)14(11,12)13/h1-2H,(H2,11,12,13) |
InChI Key |
YNPIJOVOGOLRNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)S(=O)(=O)N)F)C#N |
Origin of Product |
United States |
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